

FAQ: Rocbrutinib and BTKi Cross-Resistance

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Compound Focus: Rocbrutinib

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Q1: What is Rocbrutinib's mechanism of action and how does it differ from other BTK inhibitors?

Rocbrutinib (formerly LP-168) is a next-generation Bruton's tyrosine kinase inhibitor (BTKi) characterized by its **dual covalent and non-covalent binding mechanism** [1].

- **Covalent Binding:** Like first- and second-generation covalent BTKis (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib), it can form a permanent bond with the cysteine 481 (C481) residue of BTK.
- **Non-Covalent Binding:** Like the third-generation non-covalent inhibitor Pirtobrutinib, it can also reversibly bind to BTK, even when the C481 residue is mutated [1].

This dual action allows **Rocbrutinib** to target a broad spectrum of BTK variants, including wild-type, C481-mutated BTK, and other non-C481 mutations, potentially overcoming resistance to earlier BTKis [1].

Q2: What are the known resistance mutations for previous BTK inhibitors?

Understanding the resistance landscape of earlier BTK inhibitors is crucial for contextualizing **Rocbrutinib's** potential. The table below summarizes common resistance mutations.

| Inhibitor Type | Examples | Primary Resistance Mutation(s) | Other Notable Mutations |
|----------------|------------------------------|--------------------------------|-------------------------|
| Covalent BTKis | Ibrutinib, Acalabrutinib [2] | BTK C481S [3] [2] | PLCG2 mutations [3] |

| Inhibitor Type | Examples | Primary Resistance Mutation(s) | Other Notable Mutations |
|---------------------------|----------------------|---|--|
| Second-Gen Covalent BTKis | Zanubrutinib [4] [5] | BTK C481 codon mutations [5] | Enrichment of BTK Leu528Trp (L528W) [4] [5] [2] |
| Non-Covalent BTKis | Pirtobrutinib [2] | Multiple variant (non-C481) mutations [2] | BTK T474I, BTK L528W [2] |

A key finding is the enrichment of the **BTK Leu528Trp (L528W)** mutation in patients progressing on Zanubrutinib [4] [5]. This "kinase-dead" mutation can confer cross-resistance to the non-covalent inhibitor Pirtobrutinib, complicating treatment sequencing [4] [5] [2].

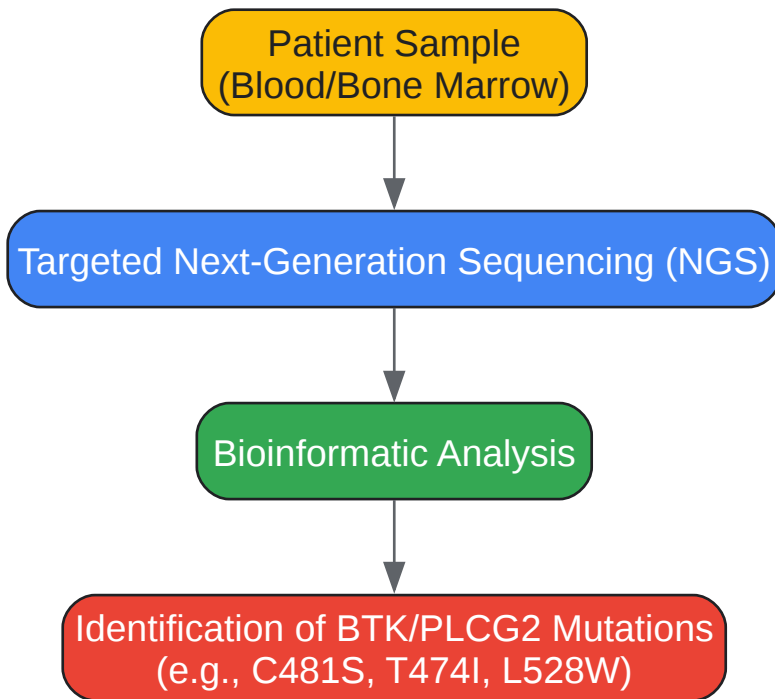
Q3: What is the current evidence regarding Rocbrutinib's efficacy against these resistant mutations?

Early-phase clinical trial data is promising. In a phase 1 trial of patients with relapsed/refractory B-cell cancers, including CLL [1]:

- **Patient Population:** All participants had prior exposure to covalent BTKis, and some had also been treated with non-covalent BTKis [1].
- **Efficacy:** Among patients with mutations at key BTKi binding sites, the **overall response rate was 78%**. At 18 months, 69% of CLL patients remained progression-free, increasing to 77% for those on higher dose levels (≥ 200 mg) [1].
- **Conclusion:** This suggests that **Rocbrutinib** is effective in patients with prior BTKi resistance mutations, including C481S and other non-C481 variants [1].

Experimental Workflow for Profiling Resistance

For researchers characterizing BTKi resistance, the following workflow based on published methodologies provides a robust approach [5]:



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Detailed Methodology:

- **Sample Collection:** Obtain peripheral blood or bone marrow aspirate from patients with progressive CLL during BTKi treatment [5].
- **Targeted DNA Sequencing:** Perform targeted next-generation sequencing using a panel of genes recurrently mutated in hematological malignancies. The panel should include error-corrected sequencing for **BTK (NM_000061.2) exons 11, 15, and 16**, which cover the key functional domains and common mutation sites [5].
- **Variant Analysis:** Identify and quantify mutations. The cancer cell fraction (CCF) can be calculated to track clonal evolution over time, which is critical for understanding resistance dynamics [5].

Data Summary Table

The following table summarizes key quantitative data from the early clinical trial of **Rocbrutinib** [1].

| Metric | Result (Phase 1 Trial) |
|--------------------|--|
| Patient Population | Relapsed/Refractory B-cell cancers (n=47 with CLL) |

| Metric | Result (Phase 1 Trial) |
|---|---|
| Prior Therapy | 100% prior covalent BTKi; some with prior non-covalent BTKi |
| Overall Response Rate (ORR) in mutated patients | 78% (in patients with BTKi resistance mutations) |
| 18-Month Progression-Free Survival (PFS) | 69% (All CLL patients); 77% (Dose \geq 200 mg) |
| Common Side Effects (>20%) | Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue |

Key Considerations for Researchers

- **Cross-Resistance Concerns:** While **Rocbrutinib** is designed to overcome common resistance mutations, the potential for cross-resistance with other novel BTKis like Pirtobrutinib due to mutations like **BTK L528W** needs careful monitoring. The L528W mutation prevents binding of multiple BTK inhibitors and can lead to cross-resistance [4] [2].
- **Sequencing Therapy:** Both clinical and pre-clinical evidence indicates that patients with resistance mutations like BTK L528W can subsequently respond to **Venetoclax-based regimens**, providing a viable next-line therapy [4] [5].
- **Toxicity Profile:** In early reports, **Rocbrutinib** was generally well-tolerated. Notably, no cases of atrial fibrillation or hypertension were reported, which are side effects associated with some earlier BTK inhibitors [1].

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